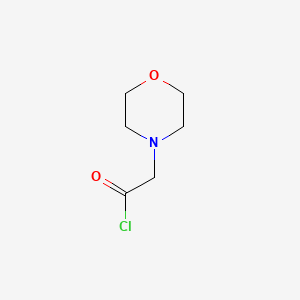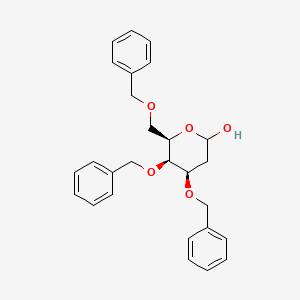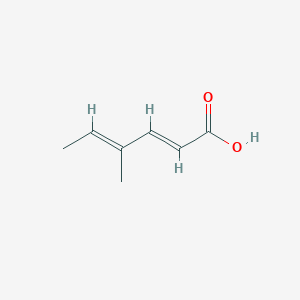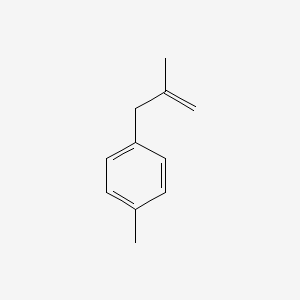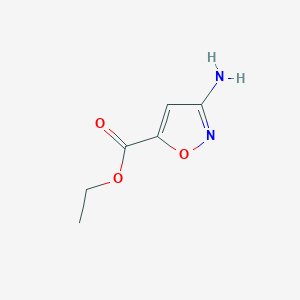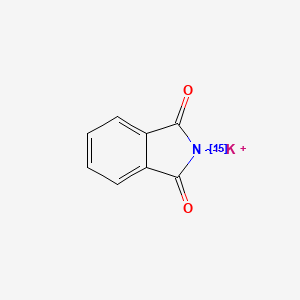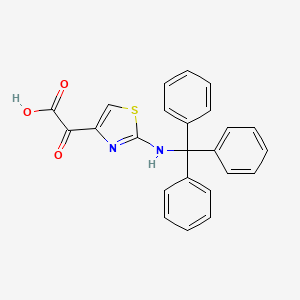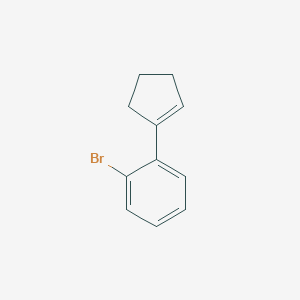
1-(Cyclopenten-1-yl)-2-bromobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Cyclopenten-1-yl)-2-bromobenzene” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that the compound is likely to share some properties with similar compounds such as “1-Pyrrolidino-1-cyclopentene” and "1-Cyclopenten-1-ylbenzene"12.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “1-(Cyclopenten-1-yl)-2-bromobenzene”. However, similar compounds like “1-Pyrrolidino-1-cyclopentene” have been used in the synthesis of halichlorine, pinnaic acid, and tauropinnaic acid1.Molecular Structure Analysis
The molecular structure of “1-(Cyclopenten-1-yl)-2-bromobenzene” is not readily available. However, related compounds such as “1-Pyrrolidino-1-cyclopentene” have a molecular weight of 137.221 and “1-Cyclopenten-1-ylbenzene” has a molecular weight of 144.2173.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “1-(Cyclopenten-1-yl)-2-bromobenzene”.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Cyclopenten-1-yl)-2-bromobenzene” are not readily available. However, related compounds like “1-Pyrrolidino-1-cyclopentene” have a boiling point of 100-110 °C/15 mmHg and a density of 0.941 g/mL at 25 °C1.Scientific Research Applications
Synthesis and Reactivity
1-(Cyclopenten-1-yl)-2-bromobenzene is involved in various synthesis and reactivity studies. It participates in photoreactions with halogenobenzenes, showing unique product formation through insertion into the C–halogen bond, highlighting a novel reaction pathway in organic synthesis (Bryce-smith, Dadson, & Gilbert, 1980). Similarly, its derivatives have shown potential in synthesizing complex molecules with inhibitory effects on carbonic anhydrase isoenzymes, demonstrating its utility in medicinal chemistry (Artunç, Çetinkaya, Göçer, Gülçin, Menzek, Şahin, & Supuran, 2016).
Mechanistic Insights and Molecular Structures
Mechanistic studies involving 1-(Cyclopenten-1-yl)-2-bromobenzene or its analogs have contributed to understanding solvolytic reactions, rearrangements, and the formation of complex molecular structures. The acetolysis of related compounds yields insight into reaction schemes and product distribution, shedding light on the behavior of cyclopentenyl systems in organic reactions (Closson & Kwiatkowski, 1965). These studies provide valuable information for designing and predicting the outcomes of synthetic routes in organic chemistry.
Application in Material Synthesis
The compound and its related structures have been utilized in the synthesis of materials and intermediates for various applications, including organic electroluminescent materials. Research into the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene derivatives underscores the role of 1-(Cyclopenten-1-yl)-2-bromobenzene in producing intermediates for advanced material applications, highlighting its versatility in organic synthesis and material science (Xuan, Yan-hui, Zuo, Hongyu, & Zhao, 2010).
Contributions to Organic Methodology Development
Investigations into the bromination reactions and the formation of new cyclopentene derivatives from 1-(Cyclopenten-1-yl)-2-bromobenzene analogs have contributed to the development of organic methodology, offering insights into reaction mechanisms and the influence of conditions on product selectivity (Ceylan, 2003). Such research is critical for advancing synthetic strategies and understanding fundamental organic processes.
Safety And Hazards
There is no specific safety and hazard information available for “1-(Cyclopenten-1-yl)-2-bromobenzene”. However, similar compounds like “1-Pyrrolidino-1-cyclopentene” are classified as flammable liquids and can cause skin and eye irritation1.
Future Directions
There is no specific information available on the future directions of “1-(Cyclopenten-1-yl)-2-bromobenzene”. However, the study and application of similar compounds continue to be an area of interest in the field of chemistry43.
Please note that the information provided is based on the available data and may not be fully accurate or complete due to the limited information on “1-(Cyclopenten-1-yl)-2-bromobenzene”. For more detailed and accurate information, further research and studies are needed.
properties
IUPAC Name |
1-bromo-2-(cyclopenten-1-yl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h3-5,7-8H,1-2,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVIFZVIOKGMFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456941 |
Source


|
| Record name | 1-(cyclopenten-1-yl)-2-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopenten-1-yl)-2-bromobenzene | |
CAS RN |
171512-95-1 |
Source


|
| Record name | 1-(cyclopenten-1-yl)-2-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


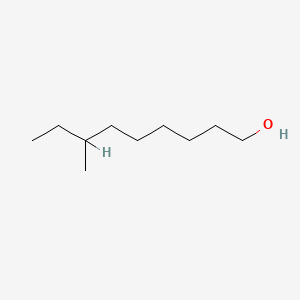

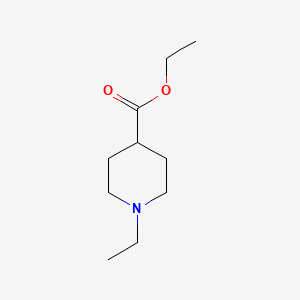
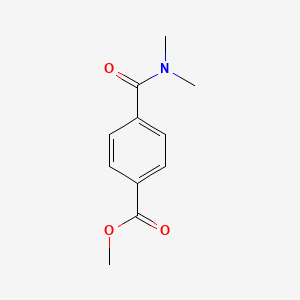
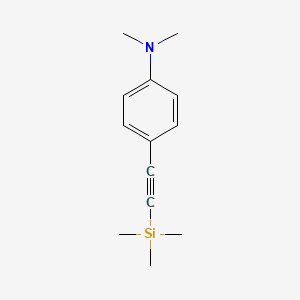
![1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1352652.png)
